1,2-Diethynyl-3-methoxybenzene
Description
1,2-Diethynyl-3-methoxybenzene is an aromatic compound featuring two ethynyl (–C≡CH) groups at the 1- and 2-positions of a benzene ring, with a methoxy (–OCH₃) substituent at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and catalysis.
Properties
CAS No. |
412041-47-5 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,2-diethynyl-3-methoxybenzene |
InChI |
InChI=1S/C11H8O/c1-4-9-7-6-8-11(12-3)10(9)5-2/h1-2,6-8H,3H3 |
InChI Key |
RHRJXRZLWDMUTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C#C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethynyl-3-methoxybenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 1,2-dibromobenzene, is subjected to bromination to introduce bromine atoms at specific positions on the benzene ring.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form the ethynyl groups.
Deprotection: The trimethylsilyl protecting groups are removed using a base such as potassium hydroxide to yield the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles of Sonogashira coupling and deprotection can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethynyl-3-methoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Cyclization: Typically requires heating to high temperatures (e.g., 170°C) to initiate the reaction.
Major Products
Cyclization: Results in the formation of polycyclic aromatic compounds.
Substitution: Yields substituted benzene derivatives with various functional groups.
Scientific Research Applications
1,2-Diethynyl-3-methoxybenzene has several applications in scientific research:
Materials Science: Used in the synthesis of polymeric materials with enhanced thermal properties.
Medicinal Chemistry:
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and polycyclic compounds.
Mechanism of Action
The mechanism of action of 1,2-Diethynyl-3-methoxybenzene in various reactions involves the formation of reactive intermediates, such as diradicals in the case of Bergman cyclization. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the generation of desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,2-Diethynyl-3-methoxybenzene with two compounds from the evidence: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 3-methoxybenzene-1,2-diamine ().
Structural and Functional Group Comparisons
- Ethynyl vs. Amide/Alcohol Groups : The ethynyl groups in this compound likely enhance rigidity and π-conjugation, contrasting with the flexible N,O-bidentate directing group in ’s benzamide derivative, which is optimized for metal-catalyzed C–H activation .
- Methoxy vs. Diamine : The methoxy group in this compound may sterically hinder ortho-substitution reactions, unlike 3-methoxybenzene-1,2-diamine (), where the diamine groups facilitate chelation or polymerization .
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